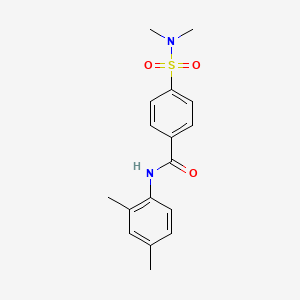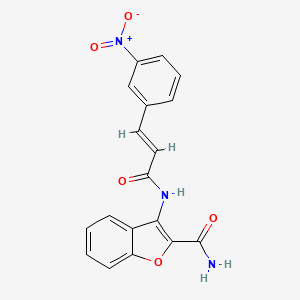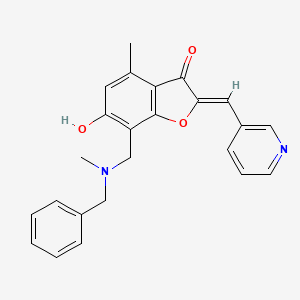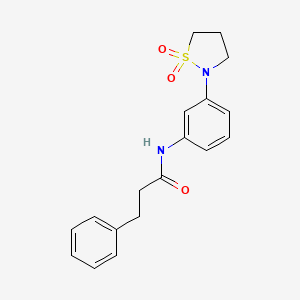![molecular formula C32H24N2O7S B2543851 8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid CAS No. 2101765-81-3](/img/structure/B2543851.png)
8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DRI-C21045 is a potent and selective inhibitor of the CD40-CD40L costimulatory protein-protein interaction. This compound has shown significant potential in modulating immune responses, making it a valuable tool in scientific research, particularly in the fields of immunology and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DRI-C21045 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of DRI-C21045 is synthesized through a series of condensation and cyclization reactions. These reactions typically require specific catalysts and controlled temperatures to ensure high yield and purity.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. These modifications are achieved through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve the desired purity level.
Industrial Production Methods
In an industrial setting, the production of DRI-C21045 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous Flow Chemistry: For higher efficiency and scalability, continuous flow reactors may be employed, allowing for better control over reaction parameters and improved safety.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
DRI-C21045 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as nucleophilic substitution, are employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of DRI-C21045, each with potentially unique biological activities. These derivatives are often studied to understand the structure-activity relationship and to identify more potent analogs.
Scientific Research Applications
DRI-C21045 has a wide range of applications in scientific research:
Inflammation: The compound is valuable in research focused on inflammatory pathways and the development of anti-inflammatory drugs.
Cancer Research: DRI-C21045 is investigated for its potential to inhibit tumor growth by modulating immune checkpoints.
Drug Development: It serves as a lead compound in the development of new therapeutic agents targeting the CD40-CD40L interaction.
Mechanism of Action
DRI-C21045 exerts its effects by inhibiting the interaction between CD40 and CD40L, which are crucial for the activation of immune responses. This inhibition leads to:
Suppression of NF-κB Activation: By blocking CD40L-induced activation of NF-κB, DRI-C21045 reduces the expression of pro-inflammatory cytokines.
Inhibition of B Cell Proliferation: The compound prevents the proliferation of B cells, which are essential for antibody production.
Modulation of T Cell Responses: DRI-C21045 affects T cell activation and differentiation, which are critical for adaptive immunity.
Comparison with Similar Compounds
Similar Compounds
CP-870,893: Another CD40-CD40L interaction inhibitor with similar immunomodulatory effects.
AS-10: A compound with comparable inhibitory activity on the CD40-CD40L interaction.
BMS-986142: A selective inhibitor of the CD40-CD40L pathway used in autoimmune disease research.
Uniqueness of DRI-C21045
DRI-C21045 stands out due to its high selectivity and potency in inhibiting the CD40-CD40L interaction. Its unique chemical structure allows for effective modulation of immune responses with minimal off-target effects .
Properties
IUPAC Name |
8-[[4-[4-[(4-methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O7S/c1-41-32(37)25-14-12-23(13-15-25)30(35)33-26-18-16-21(17-19-26)20-8-10-24(11-9-20)31(36)34-27-6-2-4-22-5-3-7-28(29(22)27)42(38,39)40/h2-19H,1H3,(H,33,35)(H,34,36)(H,38,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAWLSZPOBGURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=CC=C5)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-((2-(diethylamino)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2543768.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2543769.png)
![methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2543770.png)
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B2543773.png)





![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)
![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2543780.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2543784.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)
![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)
